molecular formula C20H25ClN2O5 B4968400 1-(3-chlorobenzoyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate

1-(3-chlorobenzoyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate

Cat. No. B4968400
M. Wt: 408.9 g/mol
InChI Key: XBPQZZBDMOBKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as CCMP, is a chemical compound that has gained attention in scientific research for its potential use in the treatment of various medical conditions. CCMP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its anxiolytic, antidepressant, and analgesic effects. This compound may also act on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound increases the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its anxiolytic, antidepressant, and analgesic effects. This compound has also been shown to reduce the levels of corticotropin-releasing hormone, which is involved in the stress response. This compound may also have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

1-(3-chlorobenzoyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors in the brain. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high doses. Further research is needed to determine the optimal doses and administration routes for this compound in lab experiments.

Future Directions

There are several future directions for research on 1-(3-chlorobenzoyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, including its potential use in the treatment of various medical conditions, such as anxiety, depression, and neuropathic pain. Further studies are needed to determine the optimal doses and administration routes for this compound in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

1-(3-chlorobenzoyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate can be synthesized using various methods, including the reaction of 3-chlorobenzoyl chloride with 3-cyclohexen-1-ylmethylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

1-(3-chlorobenzoyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and neuropathic pain. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models, and it may also have analgesic properties. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(3-chlorophenyl)-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O.C2H2O4/c19-17-8-4-7-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-2-1-3-6-15;3-1(4)2(5)6/h1-2,4,7-8,13,15H,3,5-6,9-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPQZZBDMOBKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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